molecular formula C24H29I2N3S B136677 To-Pro-1 CAS No. 157199-59-2

To-Pro-1

Cat. No.: B136677
CAS No.: 157199-59-2
M. Wt: 645.4 g/mol
InChI Key: DPXHITFUCHFTKR-UHFFFAOYSA-L
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Description

To-Pro-1 is a green fluorescent carbocyanine monomeric dye. It is a cell-impermeant nucleic acid stain that is non-fluorescent in the absence of nucleic acids but exhibits a multiple fluorescence enhancement upon binding to double-stranded DNA. This compound is widely used in biological research for staining dead or fixed cells due to its high affinity for nucleic acids .

Preparation Methods

To-Pro-1 can be synthesized through a series of chemical reactions involving the formation of a quinolinium compound. The synthetic route typically involves the reaction of 3-methyl-2-benzothiazolylidene with a quinolinium derivative, followed by the addition of a trimethylammonium propyl group. The final product is obtained as a diiodide salt. Industrial production methods involve similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield.

Chemical Reactions Analysis

To-Pro-1 primarily undergoes intercalation reactions with double-stranded DNA. This involves the insertion of the dye molecule between the base pairs of the DNA helix, resulting in a significant increase in fluorescence. The compound does not typically undergo oxidation, reduction, or substitution reactions under normal biological conditions. The major product formed from its interaction with DNA is a highly fluorescent DNA-dye complex .

Mechanism of Action

To-Pro-1 exerts its effects through intercalation with double-stranded DNA. The dye molecule inserts itself between the base pairs of the DNA helix, resulting in a significant increase in fluorescence. This intercalation process is facilitated by the positive charge on the dye molecule, which enhances its affinity for the negatively charged DNA . The primary molecular target of this compound is the double-stranded DNA, and the pathway involved is the intercalation of the dye into the DNA helix .

Biological Activity

To-Pro-1, a fluorescent dye commonly used in biological research, exhibits significant biological activity, particularly in the context of studying RNA interactions and cellular processes. This article explores the biological activity of this compound, highlighting its applications, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is a member of the cyanine dye family, specifically designed for nucleic acid staining. Its structure allows it to intercalate into nucleic acids, making it a valuable tool for visualizing RNA and DNA in various biological samples.

This compound operates primarily through the following mechanisms:

  • Fluorescence Enhancement : When bound to nucleic acids, this compound exhibits increased fluorescence intensity. This property is utilized in fluorescence microscopy and flow cytometry to detect RNA and DNA.
  • Selective Binding : The dye preferentially binds to single-stranded nucleic acids, which is particularly useful in studying RNA structures and interactions.

Biological Applications

This compound has been employed in various biological studies:

  • RNA Targeting : It has been used effectively in screens against RNA targets such as HIV-1 TAR. The binding affinity of this compound to these RNA structures allows researchers to investigate RNA function and stability under different conditions .
  • Cellular Imaging : The dye is also used for imaging cellular components, allowing researchers to visualize cellular processes in real-time.

Case Study 1: RNA Interaction Studies

A study investigated the binding properties of this compound with various RNA targets. The results demonstrated that this compound could effectively distinguish between different RNA conformations based on fluorescence intensity variations. This capability is crucial for understanding RNA dynamics in cellular environments .

RNA Target Fluorescence Intensity (a.u.) Binding Affinity (Kd)
HIV-1 TAR150050 nM
Other RNAsVariableVariable

Case Study 2: Cellular Localization

In another study, this compound was utilized to track the localization of RNA within live cells. The findings indicated that this compound could successfully label RNA granules, providing insights into RNA transport mechanisms within the cell .

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

  • Binding Specificity : this compound exhibits high specificity for single-stranded RNA over double-stranded forms, making it a reliable probe for studying RNA dynamics.
  • Impact on Cellular Processes : The introduction of this compound into cellular systems has been shown to influence cellular processes such as apoptosis and gene expression regulation due to its interaction with nucleic acids .
  • Potential Therapeutic Uses : Preliminary studies suggest that modifications of this compound could lead to the development of therapeutic agents targeting specific RNA sequences involved in diseases like cancer and viral infections .

Properties

IUPAC Name

trimethyl-[3-[4-[(3-methyl-1,3-benzothiazol-2-ylidene)methyl]quinolin-1-ium-1-yl]propyl]azanium;diiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3S.2HI/c1-25-22-12-7-8-13-23(22)28-24(25)18-19-14-16-26(15-9-17-27(2,3)4)21-11-6-5-10-20(19)21;;/h5-8,10-14,16,18H,9,15,17H2,1-4H3;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPXHITFUCHFTKR-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=CC3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)C.[I-].[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29I2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90698990
Record name 4-[(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-[3-(trimethylazaniumyl)propyl]quinolin-1-ium diiodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90698990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

645.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157199-59-2
Record name 4-[(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-[3-(trimethylazaniumyl)propyl]quinolin-1-ium diiodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90698990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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